N-[2-(4-cyclohexylphenyl)ethyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide
Description
N-[2-(4-cyclohexylphenyl)ethyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiazepane ring, a cyclohexylphenyl group, and a carboxamide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(4-cyclohexylphenyl)ethyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c23-20(22-13-4-15-26(24,25)16-14-22)21-12-11-17-7-9-19(10-8-17)18-5-2-1-3-6-18/h7-10,18H,1-6,11-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELOWDWOAOLPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CCNC(=O)N3CCCS(=O)(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-cyclohexylphenyl)ethyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide typically involves multiple steps:
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Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and a halogenated compound. The reaction conditions often include the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide).
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Attachment of the Cyclohexylphenyl Group: : The cyclohexylphenyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of cyclohexylbenzene with an appropriate alkylating agent in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
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Formation of the Carboxamide Group: : The carboxamide group can be introduced through an amidation reaction. This typically involves the reaction of an amine with a carboxylic acid derivative (e.g., an acid chloride) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-cyclohexylphenyl)ethyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the aromatic ring or the thiazepane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, potassium carbonate in dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-cyclohexylphenyl)ethyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide has several applications in scientific research:
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Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
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Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies often focus on its interaction with biological targets and its efficacy in various assays.
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Medicine: : Explored for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
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Industry: : Utilized in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism by which N-[2-(4-cyclohexylphenyl)ethyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide exerts its effects is often related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-cyclohexylphenyl)ethyl]-1,4-thiazepane-4-carboxamide: Lacks the dioxo groups, which may affect its reactivity and biological activity.
N-[2-(4-cyclohexylphenyl)ethyl]-1,1-dioxo-1,4-thiazepane-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, influencing its solubility and interaction with biological targets.
N-[2-(4-cyclohexylphenyl)ethyl]-1,1-dioxo-1,4-thiazepane-4-methylamide: Has a methylamide group, which may alter its pharmacokinetic properties.
Uniqueness
N-[2-(4-cyclohexylphenyl)ethyl]-1,1-dioxo-1,4-thiazepane-4-carboxamide is unique due to the presence of both the dioxo groups and the carboxamide functional group. This combination of features contributes to its distinct chemical reactivity and potential biological activities, making it a compound of significant interest in various fields of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
